(6-Methylbenzo[b]thiophen-3-yl)methanol
CAS No.: 451524-35-9
Cat. No.: VC8274334
Molecular Formula: C10H10OS
Molecular Weight: 178.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 451524-35-9 |
|---|---|
| Molecular Formula | C10H10OS |
| Molecular Weight | 178.25 g/mol |
| IUPAC Name | (6-methyl-1-benzothiophen-3-yl)methanol |
| Standard InChI | InChI=1S/C10H10OS/c1-7-2-3-9-8(5-11)6-12-10(9)4-7/h2-4,6,11H,5H2,1H3 |
| Standard InChI Key | CIFANOMNOUQPIS-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C(=CS2)CO |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=CS2)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(6-Methylbenzo[b]thiophen-3-yl)methanol consists of a fused bicyclic system comprising a benzene ring and a thiophene moiety, with critical functionalization at two positions:
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6-Methyl group: A methyl substituent at the 6th position introduces steric and electronic effects that influence ring planarity and intermolecular interactions.
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3-Hydroxymethyl group: The hydroxymethyl group at the 3rd position provides a site for hydrogen bonding and further chemical modification, such as oxidation or esterification .
The molecular structure is defined by the following parameters:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.25 g/mol |
| CAS Registry Number | 451524-35-9 |
Synthetic Routes and Reaction Mechanisms
Proposed Synthesis Pathways
The synthesis of (6-Methylbenzo[b]thiophen-3-yl)methanol can be hypothesized based on methods used for related benzo[b]thiophene derivatives :
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Thiophene Ring Formation:
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Condensation of methyl 2-mercaptobenzoate with a methyl-substituted α-bromoacetophenone derivative in the presence of a base (e.g., KOH).
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Intramolecular aldol condensation facilitates cyclization, followed by methanol elimination to yield the benzo[b]thiophene core.
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Functionalization:
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Introduction of the hydroxymethyl group via nucleophilic substitution or reduction of a precursor ketone.
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A generalized reaction scheme is illustrated below:
Optimization Challenges
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Regioselectivity: Ensuring precise substitution at the 6th position requires careful control of reaction conditions, such as temperature and catalyst choice.
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Purification: The polar hydroxymethyl group may necessitate chromatographic techniques or recrystallization from methanol/water mixtures .
Physicochemical Properties and Stability
Thermal Behavior
While experimental data for this compound are sparse, related benzo[b]thiophene derivatives exhibit melting points in the range of 118–183°C, depending on substituent effects . The methyl group at the 6th position likely enhances thermal stability compared to unsubstituted analogs.
Solubility and Partitioning
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water due to the hydrophobic thiophene ring.
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LogP: Estimated value of ~2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration in pharmacological contexts .
Comparative Analysis with Related Compounds
Key Observations:
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Substituent Position: Activity varies significantly with substituent location; 3-hydroxyl groups favor MAO-B inhibition, while 2-hydroxymethyl groups may target kinases.
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Electronic Effects: Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, whereas methyl groups increase lipophilicity.
Research Gaps and Future Directions
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Synthetic Validation: Empirical synthesis and characterization of (6-Methylbenzo[b]thiophen-3-yl)methanol are needed to confirm proposed routes.
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Biological Screening: Prioritize in vitro assays for MAO-B inhibition, antioxidant capacity, and cytotoxicity.
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Structure-Activity Relationships: Systematic modification of methyl and hydroxymethyl groups could optimize potency and selectivity.
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